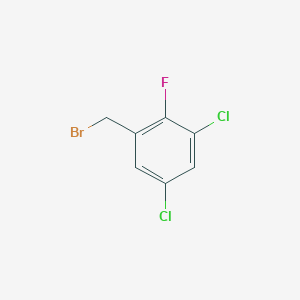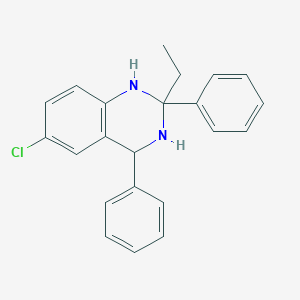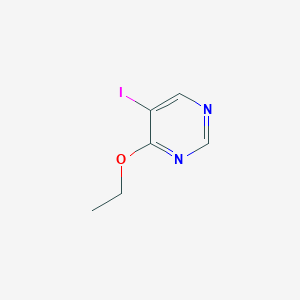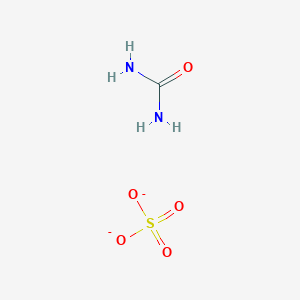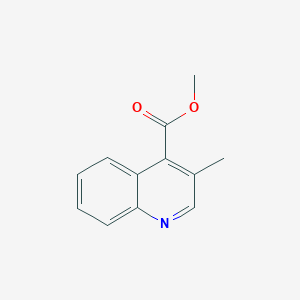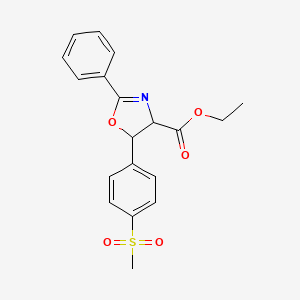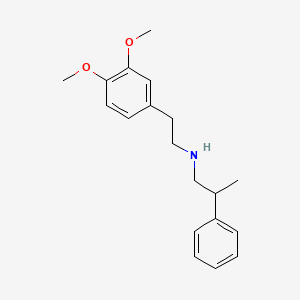
(R)-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenethylamine backbone with methoxy groups at the 3 and 4 positions on the phenyl ring, and a phenylpropan-1-amine moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Preparation of 3,4-Dimethoxyphenethyl bromide: This can be achieved by reacting 3,4-dimethoxyphenethyl alcohol with hydrobromic acid.
Formation of the intermediate: The bromide is then reacted with phenylpropan-1-amine under basic conditions to form the desired amine.
Resolution of enantiomers: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology and psychiatry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(p-Hydroxyphenyl)-2-(3,4-dimethoxyphenethyl)aminoethanol: Known for its positive inotropic effects on the heart.
3,4-Dimethoxyphenethyl bromide: A precursor in the synthesis of various phenethylamine derivatives.
Uniqueness
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine is unique due to its specific stereochemistry and the presence of both methoxy and phenylpropan-1-amine groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Propriétés
Formule moléculaire |
C19H25NO2 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylpropan-1-amine |
InChI |
InChI=1S/C19H25NO2/c1-15(17-7-5-4-6-8-17)14-20-12-11-16-9-10-18(21-2)19(13-16)22-3/h4-10,13,15,20H,11-12,14H2,1-3H3 |
Clé InChI |
QBPDTUOJPLQZSD-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCCC1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


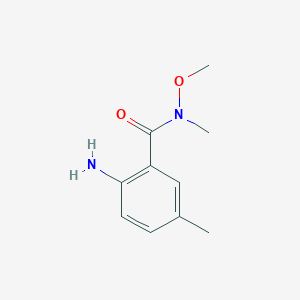


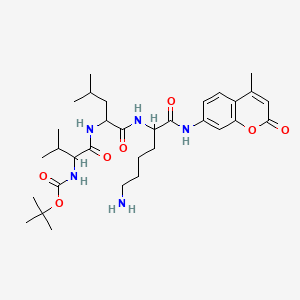
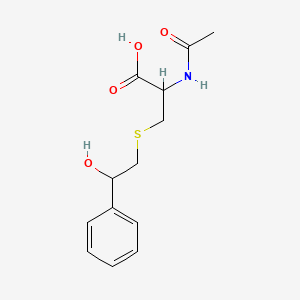
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)
